[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-6-4-9-10(5-6)7(2)3-8;/h4-5,7H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVKXYGIPGKERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609401-19-5 | |
| Record name | 1H-Pyrazole-1-ethanamine, β,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes in cellular processes. For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei.
Biological Activity
[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride is a compound characterized by the presence of a pyrazole moiety, which is known for its diverse biological activities. This compound's structural features suggest potential pharmacological applications, particularly in anti-inflammatory, analgesic, and antimicrobial domains. The hydrochloride form enhances its solubility and stability in biological systems, making it a suitable candidate for various therapeutic investigations.
Chemical Structure and Properties
The compound can be represented as follows:
Key Functional Groups:
- Pyrazole Ring: Imparts significant biological activity.
- Amine Group: Facilitates nucleophilic substitutions and coordination with metal ions.
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole rings often exhibit anti-inflammatory properties. For instance, derivatives similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Inhibitory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) |
| Pyrazole Derivative | 61–85% (10 µM) | 76–93% (10 µM) |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a variety of pathogens. Compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.5 |
| Staphylococcus epidermidis | 0.25 | 0.6 |
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Some derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (mg/mL) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | HepG2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 42.30 |
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Cyclooxygenase Enzymes: Suggesting anti-inflammatory effects through inhibition.
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their biological activities. One study synthesized a series of compounds that were screened for anti-inflammatory and antimicrobial properties, revealing that certain modifications to the pyrazole ring enhanced efficacy .
Chemical Reactions Analysis
Nucleophilic Reactions of the Amine Group
The primary amine (in free base form) acts as a nucleophile, participating in:
Electrophilic Substitution on the Pyrazole Ring
The 4-methylpyrazole moiety undergoes regioselective electrophilic substitutions:
Cycloaddition and Heterocycle Formation
The pyrazole ring participates in 1,3-dipolar cycloadditions:
-
With Diazomethane : Forms pyrazoline intermediates at 0°C, which aromatize to pyrazoles upon heating (61–89% yield) .
-
With Alkynes : Under Cu(I) catalysis, generates triazoles via click chemistry (confirmed by X-ray crystallography) .
Oxidation:
-
The amine group oxidizes to nitro or nitroso groups using KMnO₄/H₂O₂ (pH 7–9), though overoxidation can degrade the pyrazole ring .
Reduction:
-
Catalytic hydrogenation (Pd/C, H₂) reduces the pyrazole ring to a pyrazolidine derivative (selectivity >90% at 50 psi) .
Coordination Chemistry
The amine and pyrazole nitrogen atoms act as ligands for transition metals:
| Metal Ion | Coordination Sites | Geometry | Application |
|---|---|---|---|
| Cu(II) | N (amine), N (pyrazole) | Square planar | Catalyzes C–N coupling reactions . |
| Fe(III) | N (pyrazole) | Octahedral | Magnetic materials research . |
Stability and Decomposition Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Varied Substituents
Implications :
- Electronic Effects : Methyl groups (electron-donating) stabilize the pyrazole ring, while nitro groups (electron-withdrawing) increase reactivity toward nucleophilic attacks.
- Steric Effects : 3,5-Dimethyl substitution () may hinder interactions in enzymatic pockets compared to 4-methyl derivatives.
Heterocycle Variants
Implications :
- Solubility : Tetrazole derivatives () exhibit higher aqueous solubility than pyrazole analogs.
- Binding Interactions : Thiazole’s sulfur atom () may engage in unique protein interactions compared to pyrazole’s nitrogen-rich structure.
Amine Chain Modifications
Preparation Methods
Modified Knorr Pyrazole Synthesis Approach
The Knorr pyrazole synthesis traditionally involves the condensation of hydrazines with 1,3-diketones. For this compound, a modified Knorr strategy was employed using 2-azahetarylacetonitriles and 5-methoxy-1-R-3,4-dihydro-2H-pyrrol-1-ium salts (Scheme 1).
Procedure :
- Deprotonation of 2-azahetarylacetonitrile precursors (e.g., 4-methylpyrazole derivatives) with sodium hydride (NaH) in dimethylformamide (DMF).
- Condensation with pyrrolidinium salts at room temperature, yielding 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)-acetonitriles (67–91% yield).
- Hydrolysis of the nitrile group to an amine under acidic conditions, followed by hydrochlorination.
Key Mechanistic Insight : The regioselectivity of pyrazole formation is governed by the electronic disparity between the two electrophilic centers in the 1,3-dielectrophile, ensuring exclusive formation of the 4-methyl-substituted isomer.
Heterocyclic Acetonitrile Condensation and Reductive Amination
A two-step protocol involving heterocyclic acetonitrile intermediates and reductive amination has been reported (Scheme 2).
Step 1: Formation of 3-Aminopyrazole Core
- Reaction of 3-oxo-2-(4-methylphenyl)butanenitrile with hydrazine dihydrochloride in absolute ethanol under reflux (8–12 hours).
- Isolation of 4-(4-methylphenyl)-5-methyl-1H-pyrazol-3-amine via flash chromatography (dichloromethane/methanol, 95:5).
Step 2: Propylamine Sidechain Introduction
- Reductive amination of the primary amine with propionaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol.
- Hydrochloride salt formation via treatment with HCl gas in methanol, yielding the target compound (44% over three steps).
Optimization Note : Protection of the secondary amine with Boc2O prior to reductive amination prevents undesired side reactions, improving overall yield.
Mannich Reaction-Based Synthesis
Optimization and Mechanistic Insights
Regioselectivity Control in Pyrazole Formation
The electronic nature of the 1,3-dielectrophile dictates regioselectivity. Computational studies reveal that electron-withdrawing groups (e.g., nitriles) at the α-position stabilize the transition state, favoring 4-methyl substitution.
Solvent and Temperature Effects
- DMF vs. THF : DMF accelerates condensation reactions due to its high polarity, whereas THF is preferred for Grignard-type alkylations.
- Reflux vs. Room Temperature : Prolonged reflux (e.g., 8 hours) is necessary for complete hydrazine cyclization, while room-temperature reactions suffice for Boc protection.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
- Column Chromatography : Silica gel (230–400 mesh) with CH2Cl2/MeOH (95:5) achieves >95% purity.
- Recrystallization : Ethanol/water (3:1) affords crystalline hydrochloride salt (mp: 215–217°C).
Applications and Derivatives
Medicinal Chemistry Applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
